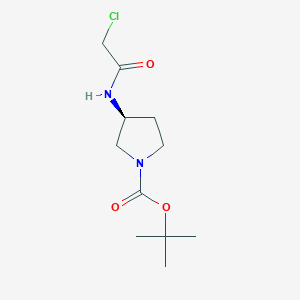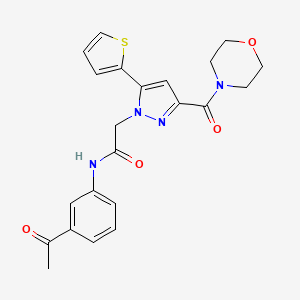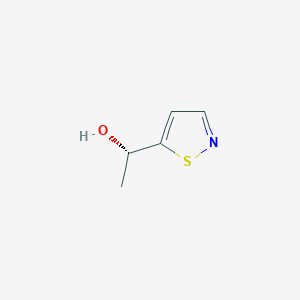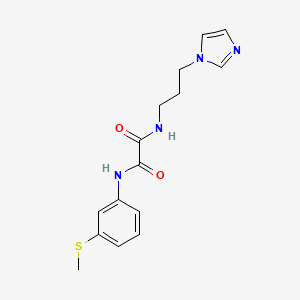![molecular formula C14H13N3O2 B2901735 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone CAS No. 2034289-37-5](/img/structure/B2901735.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of bicyclic compounds, which are known for their unique structural features and diverse biological activities.2.1]heptan-5-yl(quinoxalin-6-yl)methanone, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in the disease pathogenesis. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to an increase in the levels of acetylcholine in the brain. This, in turn, improves cognitive function and memory in Alzheimer's disease patients.
Biochemical and Physiological Effects
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the activity of specific enzymes or receptors involved in the disease pathogenesis, leading to the suppression of disease progression. It has also been shown to improve cognitive function and memory in Alzheimer's disease patients by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone in lab experiments include its potential applications in medicinal chemistry and its ability to inhibit specific enzymes or receptors involved in the disease pathogenesis. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for research on 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone. These include:
1. Further studies to fully understand its mechanism of action and its potential side effects.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of its potential applications in other diseases, such as diabetes, cardiovascular diseases, and infectious diseases.
4. Development of new derivatives of the compound with improved activity and selectivity.
5. Investigation of its potential applications in drug delivery systems, such as nanoparticles and liposomes.
Conclusion
In conclusion, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone is a promising compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its ability to inhibit specific enzymes or receptors involved in the disease pathogenesis makes it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and its potential side effects, as well as to develop new derivatives with improved activity and selectivity.
Synthesis Methods
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone involves the reaction of quinoxaline-6-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a suitable catalyst. The reaction proceeds via a cyclization reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It acts by inhibiting specific enzymes or receptors involved in the disease pathogenesis, leading to the suppression of disease progression.
properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(17-7-11-6-10(17)8-19-11)9-1-2-12-13(5-9)16-4-3-15-12/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUDJRQOMHXMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one](/img/structure/B2901655.png)


![(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2901659.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)
![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)


![2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2901669.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)

